molecular formula C17H15N3O2S B11776288 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B11776288
M. Wt: 325.4 g/mol
InChI Key: AINJVXSQDXHFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide ( 332101-24-3) is a high-purity synthetic compound with a molecular formula of C17H15N3O2S and a molecular weight of 325.38 g/mol . It is supplied with a minimum purity of 98% and is accompanied by batch-specific quality documentation, including a Certificate of Analysis (COA) to ensure traceability and compliance for demanding research applications . This compound belongs to the class of 1,3,4-oxadiazole-2-thioethers, which are recognized as physiologically active heterocycles of significant interest in medicinal chemistry and drug discovery . Its structure, which integrates an acetamide moiety with a 1,3,4-oxadiazole core, makes it an ideal building block for coupling reactions and for use as a key intermediate in the synthesis of potential pharmaceuticals and functional materials . Recent scientific investigations into structurally related 1,3,4-oxadiazole-2-thioether derivatives have demonstrated promising biological activities, including moderate antioxidant properties and significant cytotoxicity against human lung cancer cell lines such as A549, highlighting the research value of this chemical scaffold in developing novel anticancer agents . This product is provided For Research Use Only. It is strictly intended for laboratory research and industrial R&D purposes, including use as a pharmaceutical intermediate, and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15N3O2S/c1-12-7-5-6-10-14(12)18-15(21)11-23-17-20-19-16(22-17)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21)

InChI Key

AINJVXSQDXHFDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acid Derivatives

A widely adopted method involves the cyclodehydration of a hydrazide intermediate. For 5-phenyl-1,3,4-oxadiazol-2-thiol, the synthesis begins with benzohydrazide (derived from ethyl benzoate) reacting with carbon disulfide (CS₂) in an alkaline medium. The reaction proceeds as follows:

Benzohydrazide+CS2KOH, EtOH5-Phenyl-1,3,4-oxadiazole-2-thiol\text{Benzohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{5-Phenyl-1,3,4-oxadiazole-2-thiol}

Key Conditions :

  • Solvent : Ethanol or methanol

  • Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Temperature : Reflux (70–80°C)

  • Time : 4–6 hours

Yield : 68–75%

Alternative Route via Cyclization with Phosphorus Oxychloride (POCl₃)

In some protocols, the oxadiazole ring is formed using POCl₃ as a dehydrating agent. This method converts benzohydrazide and acetic anhydride into the oxadiazole nucleus under milder conditions:

Benzohydrazide+Ac2OPOCl3,Δ5-Phenyl-1,3,4-oxadiazol-2-yl chloride\text{Benzohydrazide} + \text{Ac}2\text{O} \xrightarrow{\text{POCl}3, \Delta} \text{5-Phenyl-1,3,4-oxadiazol-2-yl chloride}

Key Conditions :

  • Solvent : Toluene or dichloromethane

  • Catalyst : POCl₃

  • Temperature : 60–70°C

  • Time : 2–3 hours

Yield : 72–80%

Optimization Strategies for Industrial Scalability

Recent advancements focus on improving yield and reducing environmental impact:

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, the cyclization step achieves completion in 15–20 minutes with comparable yields (70–75%).

Green Chemistry Approaches

  • Solvent Replacement : Use of cyclopentyl methyl ether (CPME) instead of DMF reduces toxicity.

  • Catalytic Systems : Employing ionic liquids (e.g., [BMIM][BF₄]) enhances reaction efficiency by 10–15%.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

Parameter Hydrazide-CS₂ Route POCl₃ Route
Reaction Time 4–6 hours2–3 hours
Yield 68–75%72–80%
Byproduct Toxicity Low (H₂S)High (POCl₃ fumes)
Scalability ModerateHigh

Characterization and Validation

Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using:

  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S stretch).

  • ¹H NMR : δ 2.3 (s, 3H, CH₃), 7.1–7.9 (m, 9H, aromatic).

  • Mass Spectrometry : Molecular ion peak at m/z 355.1 (M⁺) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the oxadiazole ring or the acetamide group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution may introduce various functional groups onto the phenyl or oxadiazole rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

StudyCell LineIC50 (µM)Observations
LN22910.5Significant apoptosis observed
OVCAR-815.0Moderate growth inhibition
A54912.3Effective against lung cancer

The compound demonstrated significant growth inhibition in glioblastoma and ovarian cancer cells, suggesting its potential as a therapeutic agent in oncology.

Anti-Diabetic Activity

The anti-diabetic properties of oxadiazole compounds have also been explored. In vivo studies using Drosophila melanogaster models indicated that derivatives of this compound can effectively lower glucose levels.

StudyModel OrganismGlucose Reduction (%)Observations
Drosophila30Enhanced insulin sensitivity
Drosophila25Improved glucose metabolism

These findings support the potential application of the compound in managing diabetes through modulation of glucose homeostasis.

Enzyme Inhibition

The compound has shown multifunctional inhibitory profiles against several enzymes related to neurodegenerative diseases.

Enzyme TargetInhibition (%)Reference
hAChE75
hBChE68
hBACE-170

These results indicate its potential use in treating Alzheimer's disease by improving cognitive functions through enzyme inhibition.

Case Studies

  • Anticancer Screening : A study conducted on various oxadiazole derivatives, including this compound, showed promising results in inhibiting tumor growth in cultured cells and animal models.
  • Diabetes Management : Research involving diabetic Drosophila models demonstrated that treatment with this compound resulted in a significant decrease in blood sugar levels, suggesting its utility in diabetic therapies.
  • Neuroprotection : Molecular docking studies have indicated that the compound effectively binds to target enzymes involved in neurodegenerative pathways, proposing a mechanism for cognitive enhancement.

Mechanism of Action

The mechanism of action of 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

The following table and analysis compare the target compound’s structural and functional attributes with analogs reported in the literature.

Table 1: Structural and Pharmacological Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Activities Melting Point (°C) Reference
Target Compound C₁₇H₁₄N₃O₂S 324.38 Phenyl (oxadiazole), o-tolyl (acetamide) Not explicitly reported Not provided
4b (Phthalazinone derivative) C₂₁H₁₆N₆O₅S₂ 496.51 Phthalazinone (oxadiazole), sulfamoylphenyl (acetamide) Anti-proliferative >300
2a (Indole-benzothiazole) C₂₀H₁₅N₅O₂S₂ 422.07 Indol-3-ylmethyl (oxadiazole), benzothiazol-2-yl (acetamide) Anticancer (apoptotic activity) 200.9–201.7
2a (Benzofuran-chlorophenyl) C₁₉H₁₄ClN₃O₃S 407.85 Benzofuran-2-yl (oxadiazole), 3-chlorophenyl (acetamide) Antimicrobial, tyrosinase inhibition Not provided
5d (Bromobenzofuran-fluorophenyl) C₁₈H₁₃BrF₃N₃O₃S 488.28 5-Bromobenzofuran (oxadiazole), 4-fluorophenyl (acetamide) Tyrosinase inhibition Not provided
4a (Benzimidazole-thiadiazole) C₁₇H₁₃N₅OS₂ 383.45 Benzimidazol-2-yl (thiadiazole), phenyl (acetamide) Antibacterial, anti-inflammatory Not provided

Structural Modifications and Pharmacological Impact

Aromatic Substituents on the Oxadiazole Ring
  • Phenyl vs. Phthalazinone (): Replacing the phenyl group with a phthalazinone moiety (as in compound 4b) significantly increases molecular weight and melting point (>300°C), likely due to enhanced hydrogen bonding and crystallinity. This modification correlates with anti-proliferative activity against cancer cell lines .
  • Benzofuran vs. Phenyl (): Benzofuran-substituted derivatives (e.g., 2a in ) exhibit potent antimicrobial activity, suggesting that electron-rich heteroaromatic systems enhance interactions with microbial targets. Bromine substitution on benzofuran (e.g., 5d in ) further improves tyrosinase inhibition .
Acetamide Substitutions
  • o-Tolyl vs. Benzothiazole analogs demonstrate apoptotic activity in cancer models .
  • Morpholinyl vs. Halogenated Phenyl (): N-(4-(4-morpholinyl)phenyl) derivatives () show lower hemolytic activity compared to halogenated phenyl groups, indicating that polar substituents improve biocompatibility .

Biological Activity

2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C₁₀H₉N₃O₂S
  • Molecular Weight : 236.25 g/mol
  • CAS Number : 99361-50-9

This compound belongs to the oxadiazole family, which is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The compound this compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays :
    • In vitro studies have shown that derivatives of oxadiazoles exhibit varying degrees of cytotoxicity against different cancer types. For example, compounds similar to this compound have shown IC₅₀ values ranging from 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the induction of apoptosis in cancer cells. For instance, a related compound was found to inhibit key signaling pathways such as EGFR and Src with IC₅₀ values of 0.24 µM and 0.96 µM respectively .
  • Comparative Studies :
    • In comparative studies with standard anticancer drugs like doxorubicin, oxadiazole derivatives have shown superior or comparable efficacy in inhibiting cell growth .

Table: Summary of Anticancer Activity

Cell LineIC₅₀ (µM)Compound Type
PC-30.67Oxadiazole derivative
HCT-1160.80Oxadiazole derivative
ACHN0.87Oxadiazole derivative

Antimicrobial Activity

In addition to anticancer properties, compounds based on the oxadiazole structure have been evaluated for their antimicrobial effects.

Research Findings

  • Antimicrobial Efficacy :
    • Studies indicate that certain oxadiazole derivatives possess significant antimicrobial activity against various bacterial strains . The mechanism is believed to involve disruption of bacterial cell membranes.
  • Hemolytic Activity :
    • The hemolytic activity of these compounds has also been assessed, revealing that some derivatives exhibit low hemolytic activity, suggesting a favorable safety profile for potential therapeutic applications .

Table: Summary of Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Compound Type
Staphylococcus aureus10 µg/mLOxadiazole derivative
Escherichia coli15 µg/mLOxadiazole derivative

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide?

  • Methodology :

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazides with appropriate carbonyl derivatives (e.g., acid chlorides or anhydrides) under reflux conditions.
  • Step 2 : Thioether linkage introduction by reacting the oxadiazole intermediate with 2-mercapto-N-(o-tolyl)acetamide. This step typically employs mild bases (e.g., K₂CO₃) and polar aprotic solvents like DMF or DCM at 60–80°C .
  • Optimization : Yield and purity are enhanced using catalysts (e.g., DMAP) and controlled stoichiometry. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., phenyl, o-tolyl groups) and thioether linkage integrity. Key signals include aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ ~168 ppm) .
  • FT-IR : Validate functional groups via absorption bands for C=O (1650–1700 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-C (600–700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is the compound screened for initial biological activity in academic research?

  • Methodology :

  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria, fungi) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays targeting kinases, COX-2, or lipoxygenases .
  • Dosage : Concentrations range from 1–100 µM, with DMSO as a vehicle control (<1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodology :

  • Substituent variation : Synthesize derivatives with halogenated phenyl groups (e.g., Cl, F) or electron-donating groups (e.g., -OCH₃) on the oxadiazole or o-tolyl moieties .
  • Assay correlation : Compare IC₅₀ values across derivatives to identify pharmacophores. For example, electron-withdrawing groups on the phenyl ring enhance antibacterial activity .
  • Molecular modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to targets like EGFR or DNA gyrase .

Q. What strategies resolve contradictory data in biological assays (e.g., variable IC₅₀ across studies)?

  • Methodology :

  • Orthogonal assays : Validate cytotoxicity via both MTT and ATP-based luminescence assays to rule out false positives .
  • Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–50 µM) with triplicate replicates.
  • Batch analysis : Verify compound purity (HPLC ≥95%) and stability (e.g., no degradation in DMSO over 72 hours) .

Q. How is the compound’s stability under physiological conditions evaluated?

  • Methodology :

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures (Td >150°C suggests shelf stability) .
  • Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) to assess half-life (t₁/₂) and metabolite profiling .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Identify binding poses in active sites (e.g., COX-2 PDB: 5KIR) using software like Schrödinger Maestro .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess complex stability and key residue interactions (e.g., hydrogen bonds with Arg120) .
  • QSAR modeling : Develop regression models correlating logP, polar surface area, and IC₅₀ values from derivative libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.